Antimicrobial agent-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’agent antimicrobien-3 est un composé chimique connu pour sa capacité à inhiber la croissance des micro-organismes, notamment les bactéries, les champignons et les virus. Ce composé a suscité un intérêt considérable en raison de ses applications potentielles dans divers domaines, notamment la médecine, l’agriculture et l’industrie. Le développement de l’agent antimicrobien-3 s’inscrit dans le cadre des efforts continus pour lutter contre la résistance aux antimicrobiens et fournir des solutions efficaces pour contrôler les infections.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’agent antimicrobien-3 implique généralement un processus en plusieurs étapes qui comprend la formation d’intermédiaires clés suivie de leur conversion en produit final. Une voie de synthèse courante implique la réaction d’un précurseur approprié avec un agent halogénant dans des conditions contrôlées pour introduire les groupes fonctionnels souhaités. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement optimisées pour garantir un rendement élevé et la pureté du produit.

Méthodes de production industrielle

Dans les milieux industriels, la production de l’agent antimicrobien-3 est mise à l’échelle en utilisant des réacteurs discontinus ou à écoulement continu. Le processus implique l’utilisation de technologies de pointe, telles que des réacteurs catalytiques et des systèmes de contrôle automatisés, pour garantir une qualité et une efficacité constantes. Les matières premières sont fournies par des fournisseurs fiables, et le processus de production est surveillé pour minimiser l’impact environnemental et garantir la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

L’agent antimicrobien-3 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés antimicrobiennes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants, tels que le peroxyde d’hydrogène ou le permanganate de potassium, sont utilisés pour introduire des groupes fonctionnels contenant de l’oxygène dans le composé.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont utilisés pour éliminer les atomes d’oxygène et introduire des atomes d’hydrogène.

Substitution : Des agents halogénants, tels que le chlore ou le brome, sont utilisés pour remplacer des groupes fonctionnels spécifiques par des atomes d’halogène.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’agent antimicrobien-3 présentant une activité et une stabilité antimicrobiennes améliorées. Ces dérivés sont ensuite testés pour leur efficacité contre différents micro-organismes.

Applications de la recherche scientifique

L’agent antimicrobien-3 a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément de construction pour synthétiser des molécules plus complexes présentant des propriétés antimicrobiennes.

Biologie : Utilisé dans des études pour comprendre les mécanismes de résistance aux antimicrobiens et développer de nouvelles stratégies pour lutter contre les infections.

Médecine : En cours d’investigation pour son utilisation potentielle dans le traitement des infections bactériennes, fongiques et virales. Il est également étudié comme composant dans les pansements pour plaies et les dispositifs médicaux pour prévenir les infections.

Industrie : Utilisé dans la formulation de revêtements antimicrobiens pour les surfaces, les textiles et les matériaux d’emballage afin de prévenir la contamination microbienne.

Applications De Recherche Scientifique

Antimicrobial agent-3 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules with antimicrobial properties.

Biology: Employed in studies to understand the mechanisms of microbial resistance and develop new strategies for combating infections.

Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored as a component in wound dressings and medical devices to prevent infections.

Industry: Utilized in the formulation of antimicrobial coatings for surfaces, textiles, and packaging materials to prevent microbial contamination.

Mécanisme D'action

Le mécanisme d’action de l’agent antimicrobien-3 implique la perturbation de la membrane cellulaire des micro-organismes, conduisant à la lyse cellulaire et à la mort. Le composé cible des voies moléculaires spécifiques, telles que la synthèse des composants de la paroi cellulaire ou la fonction des enzymes essentielles, pour inhiber la croissance microbienne. En interférant avec ces processus critiques, l’agent antimicrobien-3 élimine efficacement un large éventail de pathogènes.

Comparaison Avec Des Composés Similaires

Composés similaires

Composés à base de gallium : Ces composés imitent le fer et perturbent les processus biologiques dépendants du fer chez les micro-organismes.

Composés naturels : Les extraits de plantes, les huiles essentielles et les peptides antimicrobiens sont étudiés pour leur activité antimicrobienne à large spectre.

Agents synthétiques : Les sulfamides, les quinolones et autres médicaments antimicrobiens synthétiques sont couramment utilisés pour traiter les infections.

Unicité

L’agent antimicrobien-3 se distingue par sa capacité unique à cibler plusieurs voies chez les micro-organismes, ce qui le rend efficace contre un large éventail de pathogènes. Contrairement à certains autres agents antimicrobiens, il a montré une moindre propension à induire une résistance, ce qui en fait un outil précieux dans la lutte contre les infections microbiennes.

Propriétés

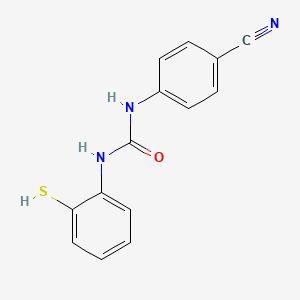

Formule moléculaire |

C14H11N3OS |

|---|---|

Poids moléculaire |

269.32 g/mol |

Nom IUPAC |

1-(4-cyanophenyl)-3-(2-sulfanylphenyl)urea |

InChI |

InChI=1S/C14H11N3OS/c15-9-10-5-7-11(8-6-10)16-14(18)17-12-3-1-2-4-13(12)19/h1-8,19H,(H2,16,17,18) |

Clé InChI |

LDLRFKOIHQZNJS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C#N)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Tyr8] Bradykinin](/img/structure/B12399312.png)

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)

![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)